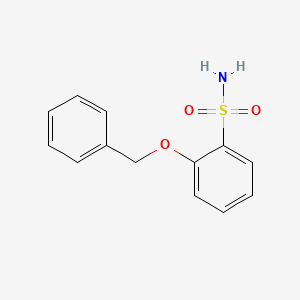

2-(Benzyloxy)benzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c14-18(15,16)13-9-5-4-8-12(13)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKXVFIOQWYPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy Benzene 1 Sulfonamide and Structural Analogues

Established Approaches to Sulfonamide Synthesis Relevant to Benzene (B151609) Sulfonamide Derivatives

The formation of the sulfonamide bond is a cornerstone of organic synthesis, with several well-established methods being routinely employed for the preparation of benzene sulfonamide derivatives.

Classical Reaction of Sulfonyl Chlorides with Amines

The most traditional and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netcbijournal.com This reaction, often referred to as the Hinsberg test for amines, is a straightforward and generally high-yielding process. doubtnut.com In the context of 2-(Benzyloxy)benzene-1-sulfonamide, this would involve the reaction of 2-(benzyloxy)benzene-1-sulfonyl chloride with ammonia (B1221849) or an ammonia surrogate. google.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrochloric acid byproduct. researchgate.netechemcom.com

The general scheme for this reaction is as follows:

Scheme 1: Classical synthesis of a primary sulfonamide from a sulfonyl chloride and ammonia.

This method's robustness and simplicity make it a primary choice for synthesizing a wide array of sulfonamides. For instance, various substituted benzenesulfonamides have been prepared by treating the corresponding benzenesulfonyl chloride with ammonia. nih.gov

Transition-Metal-Catalyzed Sulfonamidation Reactions

In recent years, transition-metal catalysis has emerged as a powerful tool for the formation of C-N and S-N bonds, offering milder reaction conditions and broader functional group tolerance compared to classical methods. Copper- and palladium-catalyzed reactions are particularly prominent in sulfonamide synthesis.

Copper-catalyzed cross-coupling of aryl halides with sulfonamides or their precursors provides an effective route to N-arylsulfonamides. nih.gov Similarly, palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can lead to the formation of various functionalized sulfonamides. rsc.org These methods are advantageous for constructing complex sulfonamide structures that may not be readily accessible through traditional routes. For example, a palladium-catalyzed carbonylative coupling of sulfonyl azides with electron-rich heterocycles has been developed for the synthesis of N-acylsulfonamides. cbijournal.com

| Catalyst | Reactants | Product Type | Reference |

| Copper(I) iodide | Aryl bromide, Amine | N-Aryl sulfonamide | nih.gov |

| Palladium Catalyst | Aryl iodide, DABSO, Amine | Functionalized sulfonamide | rsc.org |

| Palladium(0) | Sulfonyl azide, Heterocycle, CO | N-Acylsulfonamide | cbijournal.com |

C-H Activation and N-H Functionalization Strategies in Sulfonamide Formation

Direct C-H functionalization represents a highly atom-economical approach to organic synthesis, and its application in sulfonamide formation has gained significant traction. This strategy involves the direct coupling of a C-H bond with a sulfonamidation reagent, obviating the need for pre-functionalized starting materials like aryl halides or organometallic reagents.

Recent advancements have demonstrated the synthesis of cyclic sulfoximines via C-H activation strategies. tandfonline.com Furthermore, photocatalytic methods have been developed for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates, enabling the conversion of sulfonamides into valuable sulfonyl radicals that can participate in further reactions. thieme-connect.com These methods provide novel pathways to access diverse sulfonamide architectures.

Solid-Phase Synthesis Techniques for Sulfonamide Libraries

Solid-phase synthesis has become an indispensable tool for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery. This technique has been successfully applied to the synthesis of sulfonamides, allowing for the efficient and parallel synthesis of numerous analogs.

The synthesis of aromatic oligoamides on a solid support has been described, showcasing the utility of this method for creating complex molecules. google.com In the context of sulfonamides, a building block can be attached to a solid support, and subsequent reactions, such as coupling with a sulfonyl chloride, can be carried out. This approach facilitates purification, as excess reagents and byproducts can be easily washed away. The synthesis of sulfonimidamide pseudopeptides on a solid phase further highlights the versatility of this technique. nih.gov

| Technique | Application | Advantage | Reference |

| Solid-Phase Synthesis | Aromatic oligoamides | Rapid purification, Library generation | google.com |

| Solid-Phase Synthesis | Sulfonimidamide pseudopeptides | Efficient diversification | nih.gov |

Sulfur Dioxide Insertion Methods for Sulfonyl Group Introduction

The use of sulfur dioxide or its surrogates provides a direct and efficient method for introducing the sulfonyl group into organic molecules. This approach is particularly valuable as it often utilizes readily available starting materials.

Reagents like potassium metabisulfite (B1197395) (K₂S₂O₅) and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have been employed as stable and easy-to-handle sources of sulfur dioxide. nih.gov These reagents can react with various organic substrates, such as organometallic reagents or aryl diazonium salts, to form the corresponding sulfonyl chlorides or sulfinates, which can then be converted to sulfonamides. researchgate.netrsc.org Mechanochemical methods have also been developed for the palladium-catalyzed aminosulfonylation of aryl bromides or carboxylic acids with K₂S₂O₅ and an amine, offering a solvent-minimized route to aromatic sulfonamides.

Advanced Synthetic Routes for Benzyloxy-Substituted Sulfonamides

Beyond the established methods, several advanced synthetic strategies have been developed for the preparation of sulfonamides, including those with benzyloxy substituents. These methods often offer improved efficiency, selectivity, or access to novel structures.

A notable advanced route is the silver-catalyzed sulfonamidation of benzylic C(sp³)–H bonds. This method allows for the direct formation of N-benzyl sulfonamides from readily available benzyl (B1604629) substrates and sulfonamides, representing a highly atom- and step-economical pathway. echemcom.com While not a direct synthesis of this compound itself, this approach is highly relevant for the synthesis of N-benzylated analogs.

Another innovative approach involves the photocatalytic S–N coupling reaction between hydroxamic acid and sodium sulfinate, which provides a transition-metal-free pathway to acylsulfonamides. Such methods that avoid transition metals are increasingly sought after for their reduced environmental impact and potential for cleaner product profiles.

Furthermore, the synthesis of N-acylsulfonamides can be achieved through a palladium(0)-catalyzed carbonylative coupling of sulfonyl azides and electron-rich heterocycles, which proceeds via an in situ generated sulfonyl isocyanate. cbijournal.com This method allows for the regioselective acylation and provides access to a diverse range of complex sulfonamide structures.

These advanced routes, summarized below, represent the forefront of sulfonamide synthesis, offering powerful alternatives to traditional methods for preparing structurally diverse and complex molecules.

| Method | Key Features | Application | Reference |

| Silver-Catalyzed C-H Sulfonamidation | Direct functionalization of benzylic C-H bonds | Synthesis of N-benzyl sulfonamides | echemcom.com |

| Photocatalytic S-N Coupling | Transition-metal-free, mild conditions | Synthesis of acylsulfonamides | |

| Palladium-Catalyzed Carbonylative Coupling | In situ generation of sulfonyl isocyanate, regioselective | Synthesis of N-acylsulfonamides | cbijournal.com |

Multi-Step Synthetic Pathways for Complex Benzyloxybenzene-1-sulfonamide Structures

The synthesis of complex sulfonamide structures often necessitates multi-step reaction sequences. These pathways are fundamental when the target molecule contains multiple functional groups that might interfere with one another, requiring the use of protecting groups to ensure regioselectivity and chemoselectivity. A common strategy involves building the molecule in a stepwise fashion, where each reaction creates an intermediate that is isolated and purified before proceeding to the next step.

For instance, the synthesis of a complex benzyloxybenzene sulfonamide derivative might begin with a suitably substituted phenol (B47542). The hydroxyl group can be protected by benzylation, followed by the introduction of the sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution, typically using chlorosulfonic acid. This intermediate sulfonyl chloride is then reacted with ammonia or a primary/secondary amine to form the final sulfonamide. The sequence of these steps is crucial; for example, performing chlorosulfonylation on an unprotected phenol can lead to unwanted side reactions and polymerization.

Protecting groups, such as the amide in the synthesis of sulfanilamide (B372717) from acetanilide, are used to temporarily mask a reactive functional group (like an amine) to prevent it from reacting during subsequent synthetic transformations. utdallas.edu This principle is directly applicable to the synthesis of complex benzyloxybenzene sulfonamides, where the benzyl group can be considered a protecting group for the phenolic oxygen, which is removed in a final deprotection step if the target is a hydroxybenzene sulfonamide. The synthesis of herbicidal benzenesulfonamides often involves such multi-step processes to build the required complex substitution patterns. google.com

Table 1: Illustrative Multi-Step Synthesis Scheme

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Benzylation of a substituted phenol | Benzyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Protects the hydroxyl group and introduces the benzyloxy moiety. |

| 2 | Chlorosulfonylation | Chlorosulfonic acid (ClSO₃H), low temperature | Introduces the sulfonyl chloride group (-SO₂Cl) onto the benzene ring. |

| 3 | Amination | Ammonia (NH₃) or an amine (RNH₂), inert solvent | Converts the sulfonyl chloride to the final sulfonamide (-SO₂NH₂ or -SO₂NHR). |

One-Pot and Multicomponent Reactions for Efficient Benzyloxy Sulfonamide Formation

To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot and multicomponent reactions have emerged as powerful alternatives to traditional multi-step synthesis. These strategies combine multiple reaction steps into a single operation without isolating intermediates.

A notable one-pot strategy for synthesizing sulfonamides involves the conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then immediately reacted with an amine in the same reaction vessel. nih.govnih.govacs.org This process leverages copper-catalyzed ligand-to-metal charge transfer (LMCT) for a decarboxylative chlorosulfonylation. nih.govnih.govacs.org This approach is highly valuable as it uses readily available carboxylic acids and amines as starting materials, bypassing the need to synthesize or handle potentially unstable sulfonyl chloride intermediates separately. nih.govnih.gov This method's robustness allows for the synthesis of a diverse range of aryl and heteroaryl sulfonamides. nih.govacs.org

Another efficient method involves the direct coupling of alcohols and sulfonamides, catalyzed by a nanostructured ruthenium catalyst. This reaction proceeds through a domino dehydrogenation-condensation-hydrogenation sequence, producing the N-alkylated sulfonamide with water as the only byproduct. acs.org While this example illustrates N-alkylation, similar principles can be envisioned for constructing ether linkages in related structures under one-pot conditions.

Table 2: One-Pot Decarboxylative Sulfonamide Synthesis

| Starting Materials | Key Reagents | Process | Advantage | Reference |

|---|---|---|---|---|

| Aryl Carboxylic Acid, Amine | Copper catalyst, SO₂ source, Chlorinating agent | Decarboxylative chlorosulfonylation followed by in-situ amination. | Avoids pre-functionalization of starting materials and isolation of sulfonyl chloride. | nih.gov, nih.gov |

Green Chemistry Principles and Sustainable Synthesis of Benzyloxy Sulfonamides

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to minimize environmental impact. These approaches focus on using non-toxic solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents.

A significant advancement is the use of water as a solvent for sulfonamide synthesis. sci-hub.sersc.org Reactions between amines and arylsulfonyl chlorides can be performed efficiently in water, often with dynamic pH control using an inorganic base like sodium carbonate, which avoids the need for organic bases and simplifies product isolation to simple filtration after acidification. rsc.org This method provides excellent yields and purity without requiring extensive purification. rsc.org

Mechanochemistry, which involves conducting reactions in a ball mill without solvents, represents another green approach. rsc.org A solvent-free, one-pot procedure for synthesizing sulfonamides from disulfides has been developed using solid sodium hypochlorite. This method proceeds through a cascade oxidation-chlorination followed by amination and avoids the use of hazardous solvents. rsc.org

Furthermore, the use of recyclable, environmentally benign catalysts is a cornerstone of green synthesis. For example, a magnetic nano-ruthenium catalyst (nano-Ru/Fe₃O₄) has been used for the direct coupling of alcohols and sulfonamides. acs.org The magnetic nature of the catalyst allows for its easy separation from the reaction mixture and subsequent reuse, enhancing the sustainability of the process. acs.org Other green methods include the use of ultrasound or microwave-assisted synthesis to accelerate reactions and improve yields. nih.gov

Table 3: Green Synthesis Approaches for Sulfonamides

| Method | Key Principle | Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Use of water as a solvent. | Environmentally benign, simplified workup, avoids organic solvents. | rsc.org |

| Mechanosynthesis | Solvent-free reaction in a ball mill. | Reduces solvent waste, high efficiency, cost-effective. | rsc.org |

| Nanocatalysis | Use of a recyclable magnetic catalyst (nano-Ru/Fe₃O₄). | Catalyst can be easily recovered and reused, clean reaction with water as a byproduct. | acs.org |

Synthesis of Precursor Molecules for this compound

The synthesis of the target compound relies on the availability of key precursors. The two primary retrosynthetic disconnections point towards two main precursors: 2-hydroxybenzenesulfonamide (B1594855) (which can be subsequently benzylated) or 2-(benzyloxy)phenol (B123662) (which can be sulfonated and aminated).

A convenient, high-yield synthesis for 2-hydroxybenzenesulfonamide has been developed starting from 4-t-butylanisole. tandfonline.comresearchgate.net In this three-step process, the t-butyl group serves as a positional protecting group to direct chlorosulfonation to the ortho position of the methoxy (B1213986) group. The subsequent sulfonamide formation is followed by the removal of both the t-butyl and O-methyl groups with aluminum chloride to yield the desired 2-hydroxybenzenesulfonamide. tandfonline.comresearchgate.net

Alternatively, the synthesis can start with the preparation of 2-(benzyloxy)phenol. sigmaaldrich.com This precursor can be synthesized via several routes, including the Williamson ether synthesis between catechol and benzyl bromide, where careful control of stoichiometry is needed to favor mono-benzylation. Another route involves the benzylation of salicylaldehyde, followed by reduction of the aldehyde to an alcohol, and subsequent transformations. google.com Once 2-(benzyloxy)phenol is obtained, it can be subjected to chlorosulfonation followed by amination to yield this compound.

A related procedure describes the synthesis of 1-(benzyloxy)-2-methoxy-4-vinylbenzene, where 2-methoxy-4-vinylphenol (B128420) is reacted with benzyl bromide in acetone (B3395972) using potassium carbonate as a base, achieving a 90% yield. mdpi.com This highlights a standard and effective method for the benzylation of phenols.

Table 4: Synthesis of Key Precursors

| Precursor | Starting Material | Key Steps | Overall Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxybenzenesulfonamide | 4-t-Butylanisole | 1. Chlorosulfonation & Amination. 2. Demethylation & De-tert-butylation. | 54-66% | tandfonline.com, researchgate.net |

| 1-(Benzyloxy)-2-methoxy-4-vinylbenzene | 2-Methoxy-4-vinylphenol | Benzylation with Benzyl Bromide, K₂CO₃, Acetone. | 90% | mdpi.com |

Rigorous Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(benzyloxy)benzene-1-sulfonamide is expected to exhibit distinct signals corresponding to the protons of the benzyloxy group and the substituted benzene (B151609) ring of the sulfonamide moiety.

The benzyloxy group would be characterized by two key signals:

A singlet integrating to two protons, typically appearing in the range of δ 4.9-5.2 ppm. This signal corresponds to the methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

A multiplet integrating to five protons, expected in the aromatic region (δ 7.2-7.5 ppm), representing the five protons of the phenyl ring of the benzyl group.

The protons on the 2-substituted benzene-1-sulfonamide ring are anticipated to show a complex multiplet pattern in the aromatic region, typically between δ 7.0 and δ 8.0 ppm. The exact chemical shifts and coupling patterns depend on the specific electronic effects of the benzyloxy and sulfonamide groups. The proton ortho to the sulfonamide group is generally the most deshielded and appears furthest downfield.

The sulfonamide group (-SO₂NH₂) itself presents a broad singlet for the two NH₂ protons. The chemical shift of this signal can be highly variable and is dependent on solvent, concentration, and temperature. It often appears in a wide range from δ 4.5 to δ 7.5 ppm and may undergo exchange with deuterium (B1214612) when D₂O is added to the NMR solvent.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -SO₂NH ₂ | Variable (e.g., 4.5 - 7.5) | Broad Singlet | 2H |

| Ar-H (Sulfonamide Ring) | 7.0 - 8.0 | Multiplet | 4H |

| -O-CH ₂-Ph | 4.9 - 5.2 | Singlet | 2H |

| -O-CH₂-Ph | 7.2 - 7.5 | Multiplet | 5H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, distinct signals are expected for the aromatic carbons and the benzylic methylene carbon.

The carbon of the methylene group (-CH₂-) in the benzyloxy moiety is expected to appear around δ 70-75 ppm.

The carbons of the phenyl ring of the benzyl group typically resonate in the δ 127-136 ppm range.

The carbons of the substituted benzene-1-sulfonamide ring will also appear in the aromatic region (δ 115-155 ppm). The carbon atom directly attached to the oxygen of the benzyloxy group (C2) would be significantly deshielded, appearing far downfield (around δ 155 ppm), while the carbon attached to the sulfonamide group (C1) would also be downfield, but to a lesser extent.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C H₂- (Benzylic) | 70 - 75 |

| Aromatic C -H (All) | 115 - 135 |

| Aromatic C -SO₂N (C1) | ~130 - 140 |

| Aromatic C -O (C2) | ~150 - 158 |

| Aromatic C (ipso, Benzyl) | ~135 - 137 |

Advanced Two-Dimensional NMR Techniques (e.g., ¹H,¹³C-HMBC, ¹H,¹⁵N-HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

¹H,¹³C-Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

A correlation between the benzylic methylene protons (-OCH₂-) and the ipso-carbon of the benzyl group's phenyl ring, as well as the C2 carbon of the sulfonamide ring, confirming the ether linkage.

Correlations between the aromatic protons and their neighboring carbons on both rings, which helps in the specific assignment of each aromatic proton and carbon.

Correlations from the NH₂ protons to the C1 carbon of the sulfonamide ring would confirm the attachment of the sulfonamide group.

¹H,¹⁵N-Heteronuclear Multiple Bond Correlation (HMBC): If the compound is synthesized using ¹⁵N-labeled reagents or if natural abundance sensitivity allows, this experiment can directly prove the connectivity between the nitrogen of the sulfonamide and the protons on or near it. A correlation would be expected between the sulfonamide NH₂ protons and the nitrogen atom, and potentially between the ortho-aromatic proton and the nitrogen.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogues

For halogenated, specifically fluorinated, analogues of this compound, ¹⁹F NMR spectroscopy would be an essential characterization tool. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus. The chemical shift of a fluorine atom is extremely sensitive to its electronic environment. A ¹⁹F NMR spectrum would show distinct signals for each unique fluorine atom in the molecule, and the coupling between fluorine and nearby protons (¹H-¹⁹F coupling) would provide further structural confirmation. For instance, a fluorine atom on the benzyloxy-phenyl ring would show a different chemical shift and coupling pattern compared to one on the sulfonamide-bearing ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the sulfonamide, ether, and aromatic functionalities.

Key expected vibrational frequencies include:

N-H Stretching: The sulfonamide NH₂ group is expected to show two distinct absorption bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. ripublication.com

Aromatic C-H Stretching: A series of sharp bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H stretching vibrations on the aromatic rings.

Aliphatic C-H Stretching: Absorptions corresponding to the asymmetric and symmetric C-H stretching of the benzylic methylene (-CH₂-) group are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

S=O Stretching: The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1150 cm⁻¹, respectively. ripublication.com

C-O-C Stretching: The aryl-alkyl ether linkage (Ar-O-CH₂) is expected to show a strong, characteristic band for the C-O-C asymmetric stretching, typically in the region of 1275-1200 cm⁻¹. A symmetric stretching band may also be observed near 1050-1000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the C=C bond stretching vibrations within the two aromatic rings.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Sulfonamide (-SO₂NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2950 - 2850 | Medium |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1370 - 1330 | Strong |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1180 - 1150 | Strong |

| Aryl-Alkyl Ether (-O-CH₂-) | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Variable |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry stands as a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of this compound. This is crucial for confirming its identity and understanding its stability and reactivity under energetic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of sulfonamides, LC-MS, particularly with electrospray ionization (ESI), is instrumental for both qualitative and quantitative purposes. rsc.orgshimadzu.com

For this compound, LC-MS analysis would typically involve its separation from a mixture on a reversed-phase column, such as a C18 column, followed by ionization in the mass spectrometer. rsc.org In positive ion mode ESI-MS, aromatic sulfonamides are known to exhibit a characteristic loss of sulfur dioxide (SO2), a neutral loss of 64 Da, from the protonated molecule [M+H]+. nih.gov This fragmentation is often a result of intramolecular rearrangement in the gas phase. nih.gov The propensity for this SO2 elimination is influenced by the substituents on the aromatic ring. nih.gov

Another common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. researchgate.net The resulting fragment ions can provide further structural information. For instance, in the analysis of linear alkylbenzene sulfonates, a common product ion at m/z 183 is often selected for multiple reaction monitoring (MRM) transitions, regardless of the alkyl chain length. shimadzu.com While not directly applicable to the title compound, this highlights the general fragmentation patterns observed in related structures.

The fragmentation of the benzylic ether linkage is also anticipated. Ethers can undergo α-cleavage, leading to the loss of an alkyl radical. miamioh.edu In the case of this compound, this could involve cleavage of the bond between the benzylic carbon and the ether oxygen or the bond between the phenyl ring and the ether oxygen.

A hypothetical LC-MS analysis of this compound would likely be performed using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid to promote protonation. rsc.org

Table 1: Hypothetical LC-MS Data for this compound

| Parameter | Value |

| Column | C18 Reversed-Phase |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ | Calculated m/z |

| Key Fragment Ions | [M+H - SO₂]⁺, [C₇H₇]⁺ (tropylium ion), [C₆H₅SO₂NH₂]⁺ |

Note: The exact m/z value for [M+H]⁺ would need to be calculated based on the precise atomic masses.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

While LC-MS is more commonly reported for sulfonamide analysis, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) offers a complementary approach, particularly for less soluble compounds or for high-throughput screening. In MALDI-MS, the analyte is co-crystallized with a matrix that strongly absorbs laser energy. The laser irradiation desorbs and ionizes the analyte, typically forming singly charged ions.

For this compound, a suitable matrix would be chosen, and the resulting spectrum would be analyzed for the molecular ion peak to confirm its molecular weight. The fragmentation patterns observed in MALDI-MS can sometimes differ from those in ESI-MS due to the different ionization mechanisms. However, fundamental fragmentation pathways, such as the loss of SO2, would still be expected.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, particularly UV-Vis spectroscopy, is employed to investigate the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the two aromatic rings. Benzene itself exhibits intense absorption bands around 180 nm and 200 nm, and a weaker, structured band around 260 nm, all arising from π → π* transitions. up.ac.za

A typical UV-Vis analysis would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, and recording the absorbance as a function of wavelength. rsc.org

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | ~200-230 | Benzene Ring (Primary Band) |

| π → π | ~260-280 | Benzene Ring (Secondary Band) |

Note: The exact λmax values and molar absorptivities would be determined experimentally.

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. ifpan.edu.pl By measuring the frequencies of rotational transitions, highly accurate rotational constants can be obtained, which are directly related to the molecule's moments of inertia. ifpan.edu.pl

For a molecule like this compound, rotational spectroscopy could provide detailed information about its conformational preferences in an isolated environment. Studies on related molecules like benzenesulfonamide (B165840) have shown that the amino group of the sulfonamide moiety tends to lie perpendicular to the benzene plane. dntb.gov.uamdpi.comnih.govresearchgate.net In ortho-substituted analogs, weak intramolecular interactions can influence the orientation of the substituent groups. dntb.gov.uamdpi.comnih.govresearchgate.net

In the case of this compound, the orientation of the benzyloxy group relative to the sulfonamide group would be of particular interest. The analysis would likely involve supersonic expansion to cool the molecules to very low rotational temperatures, simplifying the spectrum. The experimental rotational constants would then be compared with those calculated for different possible conformers using quantum chemical methods to identify the most stable gas-phase structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements present in a compound. This data is used to determine the empirical formula of the compound, which can then be compared to the molecular formula obtained from mass spectrometry to confirm the compound's identity and purity.

For this compound (C₁₃H₁₃NO₃S), the theoretical elemental composition can be calculated based on its molecular formula. The experimental values obtained from elemental analysis should agree with the theoretical values within a small margin of error (typically ±0.4%).

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 59.30 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 4.98 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.32 |

| Oxygen | O | 16.00 | 3 | 48.00 | 18.24 |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.18 |

| Total | 263.34 | 100.00 |

The rigorous application of these spectroscopic and analytical techniques provides a comprehensive and detailed characterization of this compound, confirming its structure and providing fundamental data about its chemical and physical properties.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as 2-(Benzyloxy)benzene-1-sulfonamide, might bind to a protein receptor and to analyze the stability of the resulting complex over time.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method estimates the binding affinity using a scoring function, which is often reported as binding energy in kcal/mol. For sulfonamide derivatives, these simulations are crucial for identifying key intermolecular interactions that govern their biological activity.

Studies on various benzenesulfonamide (B165840) analogs have shown that their binding is typically driven by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. nih.gov For instance, in the context of carbonic anhydrase inhibition, the sulfonamide group is a critical zinc-binding moiety, while the peripheral rings engage in interactions with amino acid residues in the active site. nih.gov Docking studies on N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives targeting the androgen receptor's Activation Function 2 (AF2) site have been instrumental in identifying novel antagonists. nih.gov These simulations predict how the benzyloxy-phenyl group fits into the hydrophobic pocket of the receptor, while the sulfonamide portion forms crucial hydrogen bonds. nih.gov

Key interactions for benzenesulfonamide analogs with various protein targets often involve:

Hydrogen Bonding: The sulfonamide group's oxygen and nitrogen atoms frequently act as hydrogen bond acceptors and donors, respectively, interacting with polar residues like Gln92, Thr200, and Asn66 in human carbonic anhydrase IX. nih.gov

Hydrophobic Interactions: The benzene (B151609) and benzyloxy rings are well-suited to form hydrophobic contacts with nonpolar residues such as Valine, Leucine, and Proline within the receptor's binding pocket. nih.gov

Pi-Pi Stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic residues like Histidine and Phenylalanine, further stabilizing the ligand-protein complex. nih.gov

Table 1: Examples of Predicted Intermolecular Interactions for Sulfonamide Analogs

| Compound Type | Protein Target | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|

| Triazole Benzene Sulfonamide | Human Carbonic Anhydrase IX (5FL4) | Gln92, His94, Thr200, Pro202 | Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic | nih.gov |

| N-(4-(Benzyloxy)-phenyl)-sulfonamide derivative | Androgen Receptor (AF2 site) | Not specified | Hydrogen Bonding, Hydrophobic | nih.gov |

| Benzenesulfonamide Derivatives | Tropomyosin Receptor Kinase A (TrkA) | Gln369, Tyr359, Ser371, Ile374 | Charged Interactions, Hydrophobic | nih.gov |

The conformational flexibility of a ligand is critical for its ability to adapt to the binding site of a receptor. For this compound, the key rotatable bonds are between the phenyl and sulfonyl groups, the ether oxygen and the benzyl (B1604629) group, and the ether oxygen and the phenyl ring. Molecular dynamics (MD) simulations are used to explore the conformational landscape of a ligand in a simulated biological environment (e.g., in water or bound to a protein).

MD simulations on related sulfonamides have shown that these molecules can adopt specific low-energy conformations that are favorable for binding. nih.gov Analysis of the simulation trajectory can reveal the stability of key interactions and the flexibility of different parts of the molecule. For example, the radius of gyration (RoG) can be calculated to measure the "extendedness" of the ligand, with stable binding indicated by a consistent RoG value over the simulation time. nih.gov Such analyses would be critical for determining if the benzyloxy group of this compound folds back over the benzenesulfonamide core or extends into a sub-pocket of the receptor. nih.govnih.gov

In silico (computational) screening is a technique used to search large databases of chemical compounds to identify those that are likely to bind to a drug target. This approach was successfully used in the discovery of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as androgen receptor antagonists. nih.gov The process typically involves:

Target Selection: Identifying a crucial binding site on a protein, such as the AF2 domain of the androgen receptor. nih.gov

Virtual Library Docking: Docking thousands or millions of compounds from a virtual library against the selected target site. nih.gov

Hit Identification: Ranking the compounds based on their predicted binding scores and selecting a smaller number of "hits" for further investigation. nih.gov

Lead Optimization: Modifying the chemical structure of the initial hits to improve their binding affinity and other properties, often guided by further docking studies. nih.gov

This strategy significantly accelerates the early stages of drug discovery by prioritizing compounds for chemical synthesis and biological testing, saving considerable time and resources. nih.gov

Solid-State Structural Studies

Solid-state studies, particularly X-ray crystallography, provide definitive information about the three-dimensional structure of a molecule and how its molecules pack together in a crystal.

X-ray crystallography is the gold standard for determining the precise atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not reported in the search results, data from related compounds like 2-benzenesulfonamido-3-hydroxypropanoic acid and other benzyloxy-benzene derivatives illustrate the type of information obtained. researchgate.netnih.gov This technique yields data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. researchgate.net

The analysis of a crystal structure reveals details such as the planarity of rings and the dihedral angles between different molecular fragments. For example, in a related compound, the dihedral angle between a benzene ring and an aminoacetic acid moiety was found to be 52.96°. researchgate.net This information is invaluable for validating computational models and understanding the inherent conformational preferences of the molecule.

Table 2: Illustrative Crystallographic Data for a Related Sulfonamide Analog

| Parameter | Value |

|---|---|

| Compound Name | 2-Benzenesulfonamido-3-hydroxypropanoic acid |

| Chemical Formula | C₉H₁₁NO₅S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.0464 Å, b = 9.9752 Å, c = 21.4701 Å |

| Dihedral Angle (Benzene ring to acid group) | 49.91° |

| Reference | researchgate.net |

Note: This data is for an illustrative analog and not this compound.

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties that highlight close contacts between neighboring molecules, which are crucial for the stability of the crystal lattice. nih.gov Red spots on a surface mapped with dnorm indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

This analysis can be decomposed into a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. nih.gov Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The plot provides quantitative percentages for different types of interactions. For instance, in the crystal of a related macrocyclic sulfonamide, H···H contacts accounted for 56.6% of the surface, indicating that van der Waals forces are the most significant contributor to the crystal packing. nih.gov O···H/H···O contacts, representing hydrogen bonds, contributed 13.9%. nih.gov

This technique would allow for a detailed understanding of how molecules of this compound interact with each other in the solid state, identifying the key forces that dictate its crystal structure.

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Analog

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 56.6 |

| C···H / H···C | 26.6 |

| O···H / H···O | 13.9 |

| C···C | 2.1 |

Note: Data is for 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine ethanol (B145695) hemisolvate, used for illustrative purposes. nih.gov

Energy Frameworks for Understanding Crystal Stability and Intermolecular Forces in this compound

For the specific compound, this compound, a detailed energy framework analysis would typically involve the calculation of various interaction energies between a central molecule and its surrounding neighbors within the crystal lattice. These energies are categorized into four main components: electrostatic, polarization, dispersion, and exchange-repulsion.

Electrostatic energy arises from the interaction between the static charge distributions of the molecules.

Polarization energy accounts for the distortion of the electron cloud of one molecule by the electric field of another.

Dispersion energy (a component of van der Waals forces) is a quantum mechanical attractive force resulting from temporary fluctuations in electron density.

Exchange-repulsion energy is a short-range repulsive force that prevents molecules from interpenetrating.

The total interaction energy, which is the sum of these components, provides a quantitative measure of the stability of the molecular pairs and, by extension, the entire crystal structure. These energies are typically calculated using quantum mechanical methods, such as density functional theory (DFT) with various basis sets (e.g., B3LYP/6-31G(d,p)), often within a cluster of molecules generated from the crystallographic information file (CIF).

Detailed Research Findings

As of the latest available data, specific experimental or computational studies detailing the energy framework analysis for this compound have not been published. The generation of such data is contingent on the successful crystallization of the compound and the subsequent determination of its single-crystal X-ray structure, which provides the necessary atomic coordinates for computational modeling.

To illustrate the type of data that would be generated from such a study, the following tables are presented as representative examples based on analyses of structurally related sulfonamide derivatives. These tables showcase the typical format and the nature of the energetic contributions that would be expected for this compound.

Table 1: Representative Interaction Energies for a Molecular Pair in a Sulfonamide Crystal Lattice

This table would typically detail the interaction energies between a selected pair of molecules within the crystal structure, identified by their symmetry relationship to a central molecule.

| Symmetry Operator | Distance (Å) | E_ele (kJ/mol) | E_pol (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |

| x, y, z+1 | 3.85 | -45.2 | -15.8 | -60.1 | 35.5 | -85.6 |

| -x, y+1/2, -z+1/2 | 4.50 | -25.7 | -8.9 | -42.3 | 18.2 | -58.7 |

| -x, -y, -z | 5.12 | -18.3 | -5.1 | -30.5 | 10.4 | -43.5 |

| x, y-1, z | 3.85 | -45.2 | -15.8 | -60.1 | 35.5 | -85.6 |

Note: The data presented in this table is hypothetical and serves as an illustration of the expected findings for this compound.

Table 2: Representative Total Lattice Energy Contributions

| Energy Component | Total Energy (kJ/mol) | Percentage Contribution (%) |

| Electrostatic (E_ele) | -150.5 | 35.0% |

| Polarization (E_pol) | -52.7 | 12.3% |

| Dispersion (E_dis) | -288.4 | 67.1% |

| Repulsion (E_rep) | 161.9 | -37.7% |

| Total Lattice Energy (E_tot) | -329.7 | 100% |

Note: The data presented in this table is hypothetical and serves as an illustration of the expected findings for this compound.

The visualization of these energy frameworks is often achieved by drawing cylinders between the centroids of interacting molecules, where the radius of the cylinder is proportional to the strength of the interaction energy. This graphical representation provides an intuitive understanding of the dominant forces and the packing topology within the crystal. For instance, a framework dominated by red cylinders (representing electrostatic interactions) would indicate a crystal stabilized primarily by coulombic forces, while a predominance of green cylinders (dispersion) would point to the significance of van der Waals forces.

In the absence of specific data for this compound, it can be hypothesized that its crystal structure would be stabilized by a combination of N-H···O hydrogen bonds involving the sulfonamide group, as well as C-H···O and C-H···π interactions. The benzyloxy group would likely contribute significantly to the dispersion energy component of the total lattice energy. A definitive analysis, however, awaits the experimental determination of its crystal structure.

Structure Activity Relationship Sar of 2 Benzyloxy Benzene 1 Sulfonamide Derivatives

General Principles of Sulfonamide Structure-Activity Relationships

The sulfonamide group is a versatile pharmacophore found in a wide array of drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory agents. openaccesspub.orgresearchgate.net The biological activity of sulfonamide derivatives is highly dependent on their structural features.

Critical Structural Features for Biological Activity

For antibacterial sulfonamides, several structural elements are considered essential for their mechanism of action, which involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. biorxiv.org Key features include:

The Sulfanilamide (B372717) Skeleton: This is the minimum structural requirement for antibacterial activity. youtube.com

Free Aromatic Amino Group (-NH2): A free para-amino group on the benzene (B151609) ring is critical for activity, as it mimics the natural substrate, p-aminobenzoic acid (PABA). youtube.comyoutube.comslideshare.net Modification of this group can lead to inactive compounds or prodrugs that must be converted to the active form in vivo. youtube.com

Sulfonamide Group (-SO2NH-): The sulfonamide group itself is essential and should be directly attached to the aromatic ring. youtube.comslideshare.net Replacing it with other functional groups like carboxylic acids or amides results in a loss of activity. youtube.com

N1-Substitution: While the N4-amino group is generally unsubstituted, substitution on the N1 nitrogen of the sulfonamide group can significantly influence the compound's properties. Monosubstitution, particularly with heterocyclic rings, often leads to highly potent derivatives. youtube.com Disubstitution on the N1 nitrogen typically results in inactive compounds. youtube.com

Impact of Substitution Patterns on the Benzene Sulfonamide Core

The substitution pattern on the benzene ring of the sulfonamide core plays a significant role in determining the biological activity. slideshare.netacs.org

Position of Substituents: The amino and sulfonyl groups should be in a 1,4-position on the benzene ring for optimal antibacterial activity. youtube.comslideshare.net Moving the amino group to the ortho or meta position leads to a loss of activity. youtube.com

Aromatic Ring Integrity: The benzene ring is essential, and its replacement with other ring systems generally diminishes or abolishes activity. youtube.com

Additional Substitutions: Introducing other substituents on the benzene ring of the sulfanilamide core typically decreases or eliminates antibacterial activity. youtube.com However, in other classes of sulfonamide inhibitors, such as those targeting carbonic anhydrases, specific substitutions on the benzene ring can enhance binding affinity and selectivity. For instance, chloro substituents at the 3 and 5-positions of benzenesulfonamide (B165840) derivatives have been shown to increase affinity for carbonic anhydrases. researchgate.net

Specific Contributions of the Benzyloxy Moiety to Biological Activity

The benzyloxy group, consisting of a benzyl (B1604629) group linked through an ether oxygen, can significantly influence the pharmacological profile of a molecule. Its introduction into the 2-(benzyloxy)benzene-1-sulfonamide structure brings specific steric and electronic properties that can modulate biological activity.

Positional and Substituent Effects on the Benzyloxy Phenyl Ring

The position and nature of substituents on the phenyl ring of the benzyloxy moiety can have a profound impact on the molecule's interaction with its biological target.

Positional Isomerism: The placement of the benzyloxy group on the second benzene ring is crucial. Studies on other molecular scaffolds have shown that the position of a benzyloxy group can dramatically alter activity. For example, in a series of coumarin (B35378) derivatives, a benzyloxy group at the meta position led to favorable hydrophobic interactions, while a para-substitution resulted in negative steric hindrance and reduced inhibitory potential. researchgate.net

Role of the Ether Linkage in Molecular Recognition

The ether linkage in the benzyloxy group is not merely a spacer; it plays an active role in the molecule's conformation and potential interactions.

Conformational Flexibility: The ether linkage provides a degree of rotational flexibility, allowing the benzyloxy phenyl ring to adopt various orientations. This flexibility can be crucial for achieving an optimal fit within a binding pocket. mdpi.com However, too much flexibility can be entropically unfavorable upon binding.

Modulation of Target Specificity through Structural Modifications

A key goal in drug design is to create molecules that interact specifically with their intended target, minimizing off-target effects. For this compound derivatives, structural modifications can be strategically employed to modulate target specificity. nih.govcornell.edu

Systematic modifications to different parts of the this compound scaffold can be undertaken to enhance target specificity. This can involve altering the substituents on either phenyl ring or modifying the linker between them. For instance, in the development of inhibitors for carbonic anhydrase isoforms, a "tail approach" is often used, where different groups are attached to the benzenesulfonamide core to achieve better discrimination between the active sites of different isoforms. nih.govnih.gov This approach could be applied to this compound derivatives to fine-tune their interactions with specific biological targets.

By exploring various substitutions on the benzyloxy phenyl ring, researchers can probe the steric and electronic requirements of the target's binding site. This information can then be used to design more selective inhibitors. For example, introducing bulky substituents could prevent binding to smaller off-target pockets while still allowing interaction with the desired larger active site.

The following table summarizes the general structure-activity relationships for sulfonamides:

| Structural Feature | Impact on Antibacterial Activity |

| Sulfanilamide Skeleton | Essential for activity youtube.com |

| Free p-Amino Group | Critical for mimicking PABA youtube.comyoutube.comslideshare.net |

| Sulfonamide Group | Essential and must be directly linked to the ring youtube.comslideshare.net |

| N1-Monosubstitution | Often increases potency, especially with heterocycles youtube.com |

| N1-Disubstitution | Leads to loss of activity youtube.com |

| Aromatic Ring | Essential; replacement reduces or abolishes activity youtube.com |

| Amino/Sulfonyl Position | 1,4-position is optimal youtube.comslideshare.net |

| Ring Substitution | Generally decreases activity youtube.com |

Rational Design Strategies for Optimizing the this compound Scaffold

The optimization of the this compound scaffold relies on rational design strategies that aim to enhance potency, selectivity, and pharmacokinetic properties. These strategies are often guided by the SAR data obtained from initial screening and biological testing of a library of derivatives.

One key strategy involves the modification of the benzyloxy group. Studies on related N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have demonstrated that substitutions on the benzyl ring can significantly impact activity. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions of the benzyl ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to the target protein. nih.gov

Computational modeling and structure-based drug design are invaluable tools in the rational optimization of this scaffold. By understanding the binding mode of the this compound core within the active site of a target enzyme or receptor, researchers can design modifications that enhance favorable interactions and disrupt unfavorable ones. This approach was successfully employed in the discovery of potent benzenesulfonamide-based inhibitors for various enzymes. nih.govnih.gov

Furthermore, bioisosteric replacement is a common strategy to improve the druglike properties of the lead compounds. For instance, replacing certain functional groups with others that have similar physical or chemical properties can lead to improved metabolic stability, solubility, or oral bioavailability without compromising the biological activity. This has been a successful approach in the development of various sulfonamide-based drugs. researchgate.netnih.gov

The following tables summarize the SAR data for derivatives of a closely related N-(4-(benzyloxy)-phenyl)-sulfonamide scaffold, which provides valuable insights applicable to the this compound core.

Table 1: SAR of N-(4-(benzyloxy)-phenyl)-sulfonamide Derivatives as Androgen Receptor Antagonists nih.gov

| Compound | R1 (Benzyloxy Ring Substitution) | R2 (Sulfonamide Moiety) | IC50 (µM) |

| T1-1 | H | 4-Methylphenyl | 1.23 |

| T1-2 | 4-Fluoro | 4-Methylphenyl | 0.85 |

| T1-3 | 4-Chloro | 4-Methylphenyl | 0.78 |

| T1-4 | 4-Trifluoromethyl | 4-Methylphenyl | 0.65 |

| T1-12 | 4-Trifluoromethyl | Thiophen-2-yl | 0.47 |

This table is based on data for N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which serves as a model for understanding the SAR of the this compound scaffold.

Pre Clinical Biological Activity and Potential Biomedical Applications

In Vitro Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA I, II, IX, XII)

No data is available on the inhibition of carbonic anhydrase isoforms by 2-(Benzyloxy)benzene-1-sulfonamide.

Protease Inhibition

No data is available on the inhibition of proteases by this compound.

Histone Deacetylase Inhibition

No data is available on the inhibition of histone deacetylases by this compound.

Sphingosine (B13886) Kinase Inhibition

No data is available on the inhibition of sphingosine kinases by this compound.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

No data is available on the inhibition of acetylcholinesterase or butyrylcholinesterase by this compound.

Inhibition of Glycosidases (e.g., α-Amylase, α-Glucosidase)

No data is available on the inhibition of α-amylase or α-glucosidase by this compound.

Tyrosinase Inhibition

The benzenesulfonamide (B165840) moiety is a feature in some molecules designed as tyrosinase inhibitors, a key enzyme in melanin (B1238610) biosynthesis. While direct studies on this compound are not prominent, research into related structures, such as sulfonamide-chalcone hybrids, has shown promising results. For instance, certain sulfonamide chalcones have demonstrated significant tyrosinase inhibitory activity, with some compounds showing greater potency than the standard inhibitor, kojic acid. ukm.my Molecular docking studies suggest these compounds may chelate the copper atoms within the enzyme's active site. ukm.my Other research has focused on different scaffolds like (E)-benzylidene-1-indanone and 2-phenylbenzo[d]thiazole derivatives, which have also proven to be potent tyrosinase inhibitors. nih.govmdpi.com

Antimicrobial Research (In Vitro Studies)

The sulfonamide group is a classic pharmacophore in antimicrobial drug discovery. Derivatives of benzenesulfonamide have been extensively evaluated for their effects on a wide range of microbial pathogens.

Benzenesulfonamide derivatives have demonstrated a broad spectrum of antibacterial activity. Studies have reported the synthesis of novel derivatives with activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of N-heteroaryl substituted benzenesulfonamides were screened for activity against E. coli, Salmonella typhi, P. aeruginosa, B. cereus, and K. pneumonia. ijprs.com Similarly, hybrid molecules combining thiazole (B1198619) and sulfonamide groups have yielded compounds with potent activity against strains like S. aureus and A. xylosoxidans. nih.gov

Below is a table summarizing the antibacterial activity of representative benzenesulfonamide derivatives.

| Compound Type | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted) | S. aureus | 3.9 | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted) | A. xylosoxidans | 3.9 | nih.gov |

| 2-[p-substituted-benzyl]-5-[p-substituted-carbonylamino]benzoxazole derivatives | Gram-positive & Gram-negative bacteria | 6.25 - 200 | researchgate.net |

The antifungal potential of the benzenesulfonamide class has also been an area of active investigation. Various derivatives have shown inhibitory effects against pathogenic fungi. For example, novel matrine (B1676216) derivatives that incorporate a benzene (B151609) sulfonamide moiety displayed exceptional inhibitory activity against Candida albicans, with one compound showing a significantly lower Minimum Inhibitory Concentration (MIC) than the clinical antifungal fluconazole. rsc.org Other studies on N-heteroaryl substituted benzene sulfonamides and aliphatic hydrazide-based derivatives have also reported activity against fungal strains such as C. albicans and Aspergillus niger. ijprs.comnih.gov

The table below presents findings on the antifungal activity of selected benzenesulfonamide derivatives.

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Matrine derivative with benzene sulfonamide (10g) | Candida albicans | 0.062 mg/mL | rsc.org |

| Fluconazole (Reference) | Candida albicans | 8.590 mg/mL | rsc.org |

| 2-[p-substituted-benzyl]-5-[p-substituted-carbonylamino]benzoxazole derivatives | Candida species | 3.12 - 100 µg/mL | researchgate.net |

| Aliphatic hydrazide-based benzene sulphonamide derivatives | Alternaria alternata | Moderate Inhibition | nih.gov |

A primary mechanism for the antibacterial action of sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway essential for producing nucleic acids. By mimicking the natural substrate, p-aminobenzoic acid (pABA), sulfonamides block the enzyme's active site, thereby halting bacterial growth. nih.gov Researchers have leveraged this mechanism to design new series of N-sulfonamide 2-pyridone derivatives that act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. nih.gov

Anti-Cancer Research (In Vitro Cell Line Studies)

The benzenesulfonamide scaffold is prevalent in the design of modern anticancer agents. nih.govnih.gov A significant area of focus has been the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is overexpressed in many hypoxic solid tumors and contributes to cancer progression. nih.gov

Numerous in vitro studies have demonstrated the ability of benzenesulfonamide derivatives to inhibit the proliferation and viability of various cancer cell lines. For example, novel benzenesulfonamides incorporating 1,3,5-triazine (B166579) linkers were evaluated for their cytotoxic activity against a panel of sixty cancer cell lines. nih.gov One derivative showed particular efficacy against the MDA-MB-468 breast cancer cell line. nih.gov Other studies have synthesized sulfonamide analogs that significantly inhibited the invasiveness of MDA-MB-231 breast cancer and A375 melanoma cells. nih.gov

Notably, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which are structural isomers of the title compound, were identified as novel antagonists of the human androgen receptor. One compound from this series, T1-12, showed an IC50 of 0.47 µM for AR antagonistic activity and effectively inhibited tumor growth in an in vivo LNCaP prostate cancer xenograft model. acs.org

The following table summarizes the cytotoxic activity of various benzenesulfonamide derivatives against several cancer cell lines.

| Compound Type/Name | Cancer Cell Line | Activity (IC50 or GI%) | Reference |

|---|---|---|---|

| Benzenesulfonamide-triazine hybrid (12d) | MDA-MB-468 (Breast) | IC50 = 3.99 µM (hypoxic) | nih.gov |

| Benzenesulfonamide-triazine hybrid (12i) | MDA-MB-468 (Breast) | IC50 = 1.48 µM (hypoxic) | nih.gov |

| Benzenesulfonamide-triazine hybrid (12d) | CCRF-CEM (Leukemia) | IC50 = 4.51 µM (hypoxic) | nih.gov |

| N-(4-(benzyloxy)-phenyl)-sulfonamide derivative (T1-12) | Prostate Cancer (AR antagonism) | IC50 = 0.47 µM | acs.org |

| 2-(4-methoxy benzylidene)-N-(phenylsulfonyl) hydrazine-1 carbothioamide (4c) | MCF-7 (Breast) | Potent Activity | nih.gov |

| 2-(4-(dimethyl amino) benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide (4e) | MCF-7 (Breast) | Potent Activity | nih.gov |

Targeting Specific Oncogenic Pathways (e.g., HIF-1, BRAF)

Direct studies investigating the effect of this compound on specific oncogenic pathways such as Hypoxia-Inducible Factor-1 (HIF-1) or BRAF are not available in the current body of scientific literature. However, research into the broader family of benzenesulfonamide derivatives suggests potential, albeit indirect, links to these pathways.

The HIF-1 pathway is a critical regulator of cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α, the oxygen-regulated subunit of HIF-1, facilitates tumor progression by controlling genes involved in angiogenesis, cell survival, and metabolism. nih.gov Some benzenesulfonamide derivatives have been developed as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are tumor-associated enzymes. nih.gov The expression of these enzymes is notably mediated by HIF-1α, suggesting that targeting these CAs with benzenesulfonamide-based inhibitors could play a role in counteracting the downstream effects of HIF-1 activation in cancer. nih.gov

Covalent Inhibition of Endogenous Proteins (e.g., HSP90, BTK mutants)

There is no specific evidence indicating that this compound acts as a covalent inhibitor of endogenous proteins like Heat Shock Protein 90 (HSP90) or Bruton's Tyrosine Kinase (BTK). However, the benzenesulfonamide scaffold has been explored in the development of inhibitors for these targets.

HSP90: HSP90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, making it a key target in cancer therapy. nih.gov Research has identified certain benzenesulfonamide derivatives as inhibitors of HSP90. For instance, N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)benzenesulfonamide was identified as a starting point for developing more potent HSP90 inhibitors. nih.gov In other studies, a pyrimidine-containing benzenesulfonamide derivative, compound 76, was found to possess inhibitory activity against the Hsp90α protein, with an IC50 value in the range of 4.8–10.4 µg/mL. mdpi.com These findings indicate the potential of the benzenesulfonamide scaffold in the design of HSP90 inhibitors.

BTK Mutants: Covalent inhibitors of BTK are crucial in treating B-cell malignancies. While there is no data on this compound, the general field of covalent BTK inhibitors is highly active, though it primarily focuses on other chemical scaffolds.

Anti-inflammatory Research (In Vivo Animal Models)

While in vivo anti-inflammatory studies specifically for this compound have not been reported, numerous studies have demonstrated the anti-inflammatory potential of various benzenesulfonamide derivatives in animal models. A common preclinical model used is the carrageenan-induced paw edema model in rats, which assesses acute inflammation. mdpi.comnih.govijpras.com

In these studies, various classes of benzenesulfonamide derivatives have shown significant anti-inflammatory effects:

Pyrazolyl benzenesulfonamides: Compounds such as 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (9a) and its tolyl analogue (9b) were found to be potent anti-inflammatory agents in the carrageenan-induced paw edema model, with activity linked to selective inhibition of the COX-2 enzyme. nih.gov

Thiazolidinone benzenesulfonamides: Derivatives like 4-(4-oxo-2-(4-hydroxyphenyl)-1,3-thiazolidin-3-yl)benzenesulfonamide (3b) exhibited significant in vivo anti-inflammatory activity, which was correlated with pronounced selective inhibition of COX-2 over COX-1. nih.gov

Benzenesulfonamide-carboxamides: Certain derivatives bearing a carboxamide functionality have demonstrated potent anti-inflammatory activity, with one compound inhibiting carrageenan-induced rat-paw edema by 95.58% at the first hour.

Spirotriazolotriazine benzenesulfonamides: In a recent study, novel spiro-heterocycles incorporating a benzenesulfonamide moiety showed stronger anti-inflammatory activity than the standard drug indomethacin (B1671933) in the carrageenan model, reducing paw edema by up to 99.69% at a 200 mg/kg dose. mdpi.comresearchgate.net The mechanism was attributed to the reduction of pro-inflammatory cytokines (TNF-α, IL-6) and modulation of COX enzymes. mdpi.com

These findings collectively underscore that the benzenesulfonamide scaffold is a promising platform for developing novel anti-inflammatory drugs, often acting through the inhibition of key inflammatory mediators like COX-2. mdpi.comnih.govnih.gov

Antiviral Research (In Vitro Studies)

No in vitro antiviral studies have been published specifically for this compound. However, the broader class of sulfonamides, including benzenesulfonamide derivatives, has been extensively investigated for activity against a wide range of viruses. mdpi.com The sulfonamide moiety is a key pharmacophore in many biologically active compounds and has been incorporated into various heterocyclic structures to generate novel antiviral agents. mdpi.comnih.gov

Examples of in vitro antiviral activity of benzenesulfonamide derivatives include:

Anti-HIV Activity: Benzenesulfonamide-containing phenylalanine derivatives have been designed as potent HIV-1 capsid (CA) inhibitors. One lead compound, 11l, showed an EC50 of 90 nM, which was nearly 6 times more potent than the reference compound PF-74. nih.gov

Anti-Influenza Activity: Benzenesulfonamide-based spirothiazolidinone derivatives have been evaluated against influenza viruses. Two compounds showed activity against influenza A/H1N1 with EC50 values of 35-45 µM, with no cytotoxicity observed at the highest tested concentration. nih.gov

Broad-Spectrum Activity: Other derivatives have been tested against a panel of viruses. One study on a 2-pyrimidylbenzothiazole containing a sulfonamide fragment (compound 76) reported a 70–90% reduction in viral load for Herpes Simplex Virus-1 (HSV-1) and over 50% reduction in activity for Coxsackievirus B4 (CBV4). mdpi.com Derivatives of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamide have shown inhibitory activity against the Dengue virus protease. mdpi.comnih.gov

These studies highlight the versatility of the benzenesulfonamide scaffold in the design of new antiviral agents targeting various viral life cycle stages. mdpi.comnih.gov

Antioxidant Activity (In Vitro Assays)

There is no available data from in vitro assays on the antioxidant activity of this compound. However, various benzenesulfonamide derivatives have been synthesized and evaluated for their antioxidant potential using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

In one study, new benzenesulfonamide derivatives bearing a carboxamide moiety were synthesized. While all compounds showed some antioxidant activity, only one derivative (4e) had activity (IC50 0.3586 mg/mL) comparable to the Vitamin C standard (IC50 0.2090 mg/mL). A similar study found a different carboxamide derivative (4e) to have an IC50 of 0.3287 mg/mL. nih.gov

Another investigation of β3-adrenoceptor agonists containing a benzenesulfonamide fragment found that their ability to reduce DPPH radicals was generally low and dependent on the length of an alkyl substituent elsewhere in the molecule. The most active compound showed a DPPH reduction of 11.34%, significantly lower than the standard Trolox at 95.45%. researchgate.net

Conversely, a study on 1,3,5-triazine derivatives incorporating a benzenesulfonamide structure concluded that the compounds were safe antioxidant agents that enhanced the levels of antioxidant markers like SOD and GSH in vivo. mdpi.comresearchgate.net

These results suggest that while the benzenesulfonamide core can be part of an antioxidant molecule, significant antioxidant activity typically requires the presence of other functional groups known to participate in redox reactions.

Other Pre-clinical Pharmacological Investigations

While direct in vitro studies on this compound as an androgen receptor (AR) antagonist are absent from the literature, highly relevant research has been conducted on a closely related series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives . acs.orgnih.govacs.org These compounds have been identified as a novel class of AR antagonists for the potential treatment of prostate cancer. acs.orgacs.org

This research identified these sulfonamide derivatives as antagonists that target the Activation Function 2 (AF2) region of the AR's ligand-binding domain. acs.orgnih.gov This is a distinct binding site compared to many existing AR antagonists, representing a promising strategy to overcome drug resistance. researchgate.net

From a library of analogues, compound T1-12 emerged as a particularly potent derivative. acs.org In vitro assays demonstrated its significant AR antagonistic activity.

| Assay | IC50 Value | Reference |

|---|---|---|

| AR Transcriptional Assay | 0.47 µM | acs.orgnih.gov |

| Peptide Displacement Assay | 18.05 µM | acs.orgnih.gov |

The AR transcriptional assay measures the compound's ability to inhibit AR-mediated gene expression, while the peptide displacement assay confirms its binding to the AF2 pocket, preventing the recruitment of coactivator proteins. acs.org Further studies with derivatives of this series have identified compounds with oral efficacy in xenograft models, representing a significant step in developing AF2-targeting drugs for prostate cancer. nih.gov This line of research strongly indicates that the benzyloxy-phenyl-sulfonamide scaffold is a viable starting point for the development of novel AR antagonists.

Neuropharmacological Potential (e.g., MAO-B inhibition)

There is no direct evidence in the scientific literature to suggest that this compound is an inhibitor of monoamine oxidase B (MAO-B). The benzyloxy moiety is present in some known MAO-B inhibitors, and this structural feature has been a point of interest in the design of new potential therapeutic agents for neurodegenerative diseases. google.comnih.govrcsb.org However, the specific compound this compound has not been identified or tested for its MAO-B inhibitory activity in the available research. Therefore, its neuropharmacological potential in this context remains uninvestigated.

Derivatization and Advanced Analogue Development

Systematic Synthesis of Novel 2-(Benzyloxy)benzene-1-sulfonamide Analogues

The systematic synthesis of novel analogues of this compound is a fundamental approach to understanding its structure-activity relationship (SAR). This process typically begins with the modification of the primary sulfonamide group or the benzyloxy moiety. A common synthetic strategy involves the reaction of 2-(benzyloxy)benzenesulfonyl chloride with a variety of primary or secondary amines to yield a library of N-substituted sulfonamides. ekb.eg The reactivity of the sulfonyl chloride allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic moieties.

Another key avenue for derivatization is the modification of the benzene (B151609) ring. This can be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be carefully considered. For instance, nitration or halogenation can introduce functional groups that can be further elaborated. These new functionalities can then serve as handles for coupling reactions, such as Suzuki or Sonogashira cross-coupling, to introduce more complex molecular fragments.

The benzyloxy group itself can also be a target for modification. Cleavage of the benzyl (B1604629) ether, typically via catalytic hydrogenation, yields the corresponding 2-hydroxybenzene-1-sulfonamide. This phenolic hydroxyl group can then be re-alkylated or acylated with a diverse set of reagents to introduce novel ether or ester functionalities, thereby modulating the lipophilicity and steric bulk of this region of the molecule.